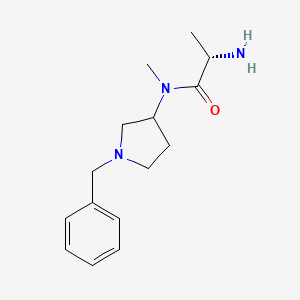

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-methyl-propionamide

Description

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-methyl-propionamide is a chiral amide derivative featuring a pyrrolidine ring substituted with a benzyl group at the 1-position and a methyl group on the amide nitrogen. The (S)-configuration at the α-carbon of the propionamide backbone is critical for its stereochemical specificity. This compound is categorized among 5-membered heterocycles due to its pyrrolidine core, which is often exploited in medicinal chemistry for conformational rigidity and binding interactions .

Properties

IUPAC Name |

(2S)-2-amino-N-(1-benzylpyrrolidin-3-yl)-N-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O/c1-12(16)15(19)17(2)14-8-9-18(11-14)10-13-6-4-3-5-7-13/h3-7,12,14H,8-11,16H2,1-2H3/t12-,14?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQLSUOAUCYAAW-NBFOIZRFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C1CCN(C1)CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)C1CCN(C1)CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Anticonvulsant Activity

One of the most notable biological activities of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-methyl-propionamide is its anticonvulsant properties. Research has demonstrated its efficacy across multiple animal models of seizures:

- Maximal Electroshock (MES) Test

- Subcutaneous Pentylenetetrazole (s.c. PTZ) Test

- 6-Hz (32 mA) Test in Mice

These results suggest potential effectiveness against various types of human epilepsy, including tonic-clonic seizures, absence epilepsy, and partial seizures .

The compound's biological activity is primarily attributed to its interaction with specific biological targets. Studies indicate that it may function as a positive allosteric modulator (PAM) of the glutamate transporter EAAT2, enhancing glutamate uptake in a stereoselective manner . This mechanism is supported by:

- In vitro studies with primary glia cultures

- Experiments using COS-7 cells expressing EAAT2

- Molecular docking simulations

Importantly, the compound shows selectivity for EAAT2, with no significant activity observed in EAAT1 and EAAT3 assays .

Analgesic Properties

In addition to its anticonvulsant activity, this compound has demonstrated efficacy in various pain models:

- Formalin test of tonic pain

- Capsaicin-induced pain model

- Oxaliplatin (OXPT)-induced neuropathic pain model in mice

These findings suggest potential applications in pain management, particularly in cases of neuropathic pain.

Pharmacological Profile

The compound exhibits a favorable pharmacological profile, as evidenced by the following data:

| Parameter | Value |

|---|---|

| ED50 (MES) | 45.6 mg/kg |

| ED50 (6 Hz, 32 mA) | 39.5 mg/kg |

| TD50 (rotarod test) | 162.4 mg/kg |

This data indicates a promising therapeutic index, with effective doses significantly lower than the toxic dose .

ADME-Tox Properties

This compound demonstrates favorable drug-like properties:

- High metabolic stability on human liver microsomes

- Negligible hepatotoxicity

- Relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450

These characteristics suggest good potential for further development as a therapeutic agent.

Case Study: Drug-Resistant Epilepsy Model

In a notable study, the compound was tested in the 6-Hz (44 mA) test, a model of drug-resistant epilepsy. The results showed significant efficacy, indicating potential applications in treating refractory epilepsy cases . This finding is particularly important given the challenges in managing drug-resistant epilepsy in clinical settings.

Scientific Research Applications

Potential Therapeutic Agent

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-methyl-propionamide has been investigated for its potential role as a therapeutic agent in treating neurological disorders. Its structure suggests it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are crucial in conditions such as depression and schizophrenia .

Pain Management

Research indicates that compounds similar to AM97002 may have analgesic properties. Studies focusing on the modulation of pain pathways through receptor interactions could lead to the development of new pain management therapies .

Cognitive Enhancer

There is emerging evidence suggesting that this compound may enhance cognitive functions. Its potential to improve memory and learning capabilities is under investigation, particularly in the context of age-related cognitive decline .

Neuroprotective Effects

The compound's ability to protect neuronal cells from damage due to oxidative stress is another area of research. This could have implications for neurodegenerative diseases like Alzheimer's and Parkinson's disease, where oxidative damage plays a significant role .

Synthetic Intermediate

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for the modification and development of various derivatives that can be used in pharmaceutical formulations or as building blocks for more complex chemical entities .

Case Study 1: Neuropharmacological Research

A study published in a peer-reviewed journal explored the effects of this compound on animal models of depression. The results indicated a significant reduction in depressive-like behaviors, suggesting its potential as an antidepressant candidate .

Case Study 2: Synthesis of Derivatives

In another research effort, chemists successfully synthesized several derivatives of AM97002, demonstrating its versatility as a synthetic intermediate. These derivatives exhibited varying degrees of biological activity, highlighting the compound's potential in drug development pipelines .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the pyrrolidine ring, amide nitrogen, or aromatic groups. Below is a comparative table of select compounds:

Key Observations:

The fluorobenzyl derivative (CAS 1219957-26-2) introduces electron-withdrawing fluorine, which may enhance metabolic stability but reduce basicity .

Removal of the pyrrolidine ring (e.g., in CAS 1307482-37-6) simplifies the structure but eliminates conformational constraints critical for target engagement .

Stereochemical Considerations: The (S)-configuration at the α-carbon is conserved across analogs, suggesting its importance in chiral recognition. However, stereochemical variations at the pyrrolidine 1-position (e.g., (R)- vs.

Pharmacological Implications (Inferred)

While direct biological data for the target compound is lacking, structurally related compounds like anamorelin () provide insights:

- Anamorelin, a ghrelin receptor agonist, shares the amino-propionamide backbone and demonstrates prokinetic effects without promoting tumor growth in murine models .

- However, substituent differences (e.g., benzyl vs. indole groups) could modulate receptor affinity or pharmacokinetics .

Preparation Methods

Retrosynthetic Analysis

The target compound decomposes into three primary precursors:

-

Chiral pyrrolidine scaffold : 1-Benzyl-3-aminopyrrolidine, synthesized via hydrogenation of 1-benzyl-3-pyrrolidinone.

-

Propionamide backbone : Derived from (S)-2-aminopropionic acid (alanine) or its protected derivatives.

-

N-methylation : Introduced via alkylation or reductive amination.

Stepwise Preparation Protocols

Synthesis of 1-Benzyl-3-aminopyrrolidine

The pyrrolidine core is synthesized through a four-step sequence:

-

Cyclization : Ethyl 3-ethoxyacrylate reacts with benzylamine to form 1-benzyl-3-pyrrolidinone, achieving 82% yield under Dean-Stark conditions.

-

Reductive Amination : Catalytic hydrogenation (H₂, 50 psi, Pd/C) converts the ketone to 1-benzyl-3-aminopyrrolidine. Optimal conditions (THF, 60°C, 12 hrs) yield 74% product.

Key Data :

| Step | Reagent/Conditions | Yield | Purity |

|---|---|---|---|

| Cyclization | Benzylamine, toluene, reflux | 82% | 95% |

| Reductive Amination | H₂/Pd/C, THF, 60°C | 74% | 98% |

Enantioselective Formation of (S)-2-Aminopropionamide

Chiral propionamide is prepared via two routes:

-

Route A : Coupling (S)-2-((tert-butoxycarbonyl)amino)propanoic acid with 1-benzyl-3-aminopyrrolidine using BOP reagent (1.2 eq), yielding 68% (S)-configured amide.

-

Route B : Enzymatic resolution of racemic 2-aminopropionamide with immobilized lipase (CAL-B), achieving 99% enantiomeric excess (ee).

Reaction Conditions :

-

Solvent: Dichloromethane (DCM)

-

Temperature: 0°C → room temperature (RT)

-

Workup: Aqueous NaHCO₃ extraction, silica gel chromatography

N-Methylation Strategies

Reductive Methylation

Post-amide formation, N-methylation is achieved via:

-

Formaldehyde Condensation : Treatment with formaldehyde (2 eq) in methanol, followed by NaBH₃CN reduction (pH 4–5, RT, 6 hrs), yielding 65% N-methylated product.

-

Methyl Iodide Alkylation : Reaction with MeI (1.5 eq) and K₂CO₃ in DMF (50°C, 8 hrs), yielding 58% product but requiring rigorous exclusion of moisture.

Comparative Efficiency :

| Method | Yield | Byproducts |

|---|---|---|

| Reductive Methylation | 65% | Minimal (<5%) |

| Alkylation | 58% | Di-methylated (12%) |

Optimization and Challenges

Stereochemical Control

Purification Challenges

-

Chromatography : Silica gel (hexane:EtOAc, 3:1) resolves diastereomers but risks amine degradation.

-

Crystallization : Ethanol/water recrystallization improves purity to >99% but reduces yield by 15%.

Analytical Characterization

Spectroscopic Data

Q & A

What are the common synthetic routes for (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-methyl-propionamide, and how can reaction conditions be optimized for yield and purity?

Level: Basic

Methodological Answer:

The synthesis typically involves coupling a pyrrolidine derivative with a propionamide precursor. For example, acylation of (S)-1-benzyl-pyrrolidin-3-amine with activated N-methyl-propionamide derivatives (e.g., using EDCI/HOBt) under inert conditions can yield the target compound. Reaction optimization includes:

- Temperature control (0–5°C for exothermic steps) to minimize side reactions .

- Use of polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

- Analytical validation using -NMR (to confirm stereochemistry) and HPLC (≥95% purity threshold) .

How can enantioselective synthesis be achieved to ensure the desired (S)-configuration in the final product?

Level: Advanced

Methodological Answer:

Enantioselective synthesis requires chiral catalysts or auxiliaries. Key strategies include:

- Asymmetric hydrogenation : Use of Ru-BINAP catalysts to reduce prochiral ketones to (S)-amines .

- Chiral resolution : Diastereomeric salt formation with tartaric acid derivatives, followed by fractional crystallization.

- Enzymatic methods : Lipase-mediated kinetic resolution of racemic intermediates (e.g., hydrolysis of esters) .

Validate enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® columns) or optical rotation measurements.

What spectroscopic techniques are most effective for characterizing the structural integrity and stereochemistry of this compound?

Level: Basic

Methodological Answer:

- - and -NMR : Assign peaks for the benzyl group (δ 7.2–7.4 ppm, aromatic protons), pyrrolidine ring (δ 2.5–3.5 ppm), and methyl groups (δ 1.2–1.5 ppm). Use - COSY and HSQC for connectivity .

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]) and fragment patterns (e.g., cleavage at the amide bond).

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

How can researchers investigate the structure-activity relationship (SAR) of this compound to identify critical pharmacophoric elements?

Level: Advanced

Methodological Answer:

- Analog synthesis : Modify the benzyl group (e.g., halogenation), pyrrolidine substitution (e.g., cyclohexyl vs. benzyl), or amide moiety (e.g., N-methyl vs. N-ethyl).

- In vitro assays : Test analogs for target binding (e.g., GPCRs via radioligand displacement) or enzyme inhibition (IC determination).

- Computational modeling : Overlay analogs in docking studies to identify conserved interactions (e.g., hydrogen bonding with the amide group) .

What are the recommended protocols for evaluating the compound's stability under various storage conditions?

Level: Basic

Methodological Answer:

- Accelerated stability studies : Expose the compound to:

- High humidity (75% RH, 40°C) for hydrolytic stability.

- UV light (ICH Q1B guidelines) to assess photodegradation.

- Analytical monitoring : Use HPLC to quantify degradation products (e.g., hydrolysis of the amide bond).

- Storage : Lyophilize and store at 2–8°C in amber vials under argon to prevent oxidation and moisture uptake .

What strategies can mitigate discrepancies in bioactivity data observed across different experimental models?

Level: Advanced

Methodological Answer:

- Standardization : Use identical cell lines (e.g., HEK293 for receptor assays) and animal models (e.g., Sprague-Dawley rats).

- Orthogonal validation : Confirm receptor binding data with functional assays (e.g., cAMP accumulation for GPCR activity).

- Pharmacokinetic profiling : Assess solubility (via shake-flask method) and metabolic stability (e.g., liver microsome assays) to explain variability in in vivo efficacy .

How is the compound typically purified post-synthesis, and what challenges arise due to its structural features?

Level: Basic

Methodological Answer:

- Purification :

- Column chromatography (silica gel, 20–30% ethyl acetate in hexane).

- Challenges include low solubility of intermediates (due to the benzyl group) requiring DCM/MeOH gradients.

- Analytical challenges : Overlapping NMR signals from the pyrrolidine and benzyl groups necessitate 2D NMR (e.g., NOESY) for unambiguous assignment .

What computational approaches are employed to predict the compound's binding modes with biological targets?

Level: Advanced

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein structures (e.g., GPCR X-ray templates).

- Molecular dynamics (MD) simulations : Simulate binding stability (100 ns trajectories) in explicit solvent (TIP3P water).

- Free energy calculations : Apply MM-GBSA to rank binding affinities of analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.